molecular formula C9H6FIN2O B8692486 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 578729-12-1

5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B8692486
CAS RN: 578729-12-1
M. Wt: 304.06 g/mol
InChI Key: XQZQSDBOJMYFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H6FIN2O and its molecular weight is 304.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

578729-12-1

Molecular Formula

C9H6FIN2O

Molecular Weight

304.06 g/mol

IUPAC Name

5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H6FIN2O/c1-5-12-9(14-13-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3

InChI Key

XQZQSDBOJMYFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC=C2I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternately, acid (XXXa) is prepared by first converting 2-fluoro-6-iodobenzoic acid to the acid chloride by reaction with a chlorinating agent such as oxalyl chloride, in a solvent such as DCM, with a catalytic amount of DMF, at a temperature of 0° C. Subsequent reaction of the acid chloride with N-hydroxyacetamide in a solvent such as CH2Cl2 provides (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide. 5-(2-Fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole is prepared by reacting (Z)—N′-((2-fluoro-6-iodobenzoyl)oxy)acetimidamide with sodium acetate, in a solvent such as tert-butanol, at temperatures ranging from 100° C. to 110° C. 3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa) is prepared by reacting 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole with a grignard reagent such as i-PrMgCl, in a suitable solvent such as THF and the like, at a temperature of −78° C. Subsequent addition of CO2 gas, at a temperature of −78° C. provides 3-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (XXXa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-6-iodobenzoic acid (15.00 g, 56.39 mmol) in 150 mL CH2Cl2 containing 0.1 mL DMF was added oxalyl chloride (9.30 g, 73.3 mmol) dropwise. The solution was stirred at room temperature for 75 minutes, then concentrated in vacuo. The residue was re-dissolved in 150 mL CH2Cl2, and the solution was saturated three times with ammonia gas. The solution was concentrated in vacuo and dried under vacuum overnight. The residue was dissolved in N,N-dimethylacetamide dimethyl acetal (24.7 mL, 0.169 mol) and heated to 120° C. for 5 hours. Additional N,N-dimethylacetamide dimethyl acetal (25 mL, 0.17 mol) was added over the course of the reaction to drive it to completion. The solution was cooled to room temperature, concentrated in vacuo, and dried under vacuum overnight. To a solution of the intermediate in 57 mL dioxane was added hydroxylamine hydrochloride (4.704 g, 67.69 mmol), 5N NaOH (13.5 mL, 67.7 mmol), and 70% acetic acid (57 mL). The mixture was stirred at 60° C. for 2 hours, then at 90° C. for 3 hours. The resulting solution was cooled to room temperature, diluted with ethyl acetate, and neutralized with aqueous sodium bicarbonate. The organic extract was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated under vacuum. The residue was filtered through silica gel eluted with 10% ethyl acetate in hexanes to provide 5-(2-fluoro-6-iodophenyl)-3-methyl-1,2,4-oxadiazole as orange yellow crystals that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 305.06 for M+H+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
24.7 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.704 g
Type
reactant
Reaction Step Six
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Six
Quantity
57 mL
Type
solvent
Reaction Step Six
Quantity
57 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.